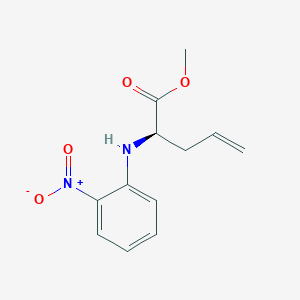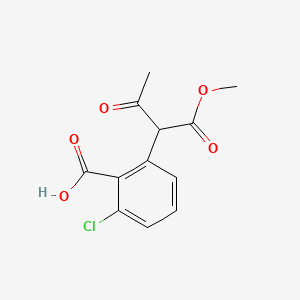
3-(3,3-Dimethylbut-1-yn-1-yl)aniline
Descripción general
Descripción
3-(3,3-Dimethylbut-1-yn-1-yl)aniline: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine (aniline) where a 3,3-dimethyl-1-butyn-1-yl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the alkylation of aniline with a suitable alkyne precursor. One common method is the reaction of aniline with 3,3-dimethyl-1-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrobenzenamine derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzenamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Research in biology and medicine explores its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable for producing polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline involves its interaction with molecular targets through its functional groups. The benzene ring and the alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development .
Comparación Con Compuestos Similares
- Benzenamine, 2-(3,3-dimethyl-1-butyn-1-yl)-
- (3,3-Dimethyl-but-1-ynyl)-benzene
Comparison: Compared to its similar compounds, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is unique due to the position of the alkyne group on the benzene ring. This positional difference can significantly affect its chemical reactivity and the types of reactions it undergoes. For example, the 3-position attachment may lead to different substitution patterns and reactivity compared to the 2-position attachment .
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,13H2,1-3H3 |
Clave InChI |
ZEADSCKHSCZJNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(Dimethylamino)methylene]amino]-3-pyridinol](/img/structure/B8488227.png)

![[1-(5-Bromo-pyridin-3-yl)-ethyl]-methyl-amine](/img/structure/B8488246.png)
![5-(2-Bromo-phenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8488257.png)

![N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide](/img/structure/B8488269.png)








